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molecular formula C7H15NO2 B1618371 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine CAS No. 66442-97-5

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Cat. No. B1618371
M. Wt: 145.2 g/mol
InChI Key: INXCMWOVRDQPDI-UHFFFAOYSA-N
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Patent
US05547982

Procedure details

Seventy-one grams of 5-phthalimido-2-pentanone ethylene ketal (0.26 moles) were suspended into 250 ml of 95% ethanol. Then 13.0 g of NH2 ·NH2 ·H2O (0.26 moles) was added and the reaction mixture was brought to reflux. The stirred mixture was refluxed for 2 hours. Ether (400 ml) was added to the cooled suspension, which was then treated with 40 g of potassium hydroxide in 150 ml of water. The two layers were separated and the aqueous The ether was combined and dried over sodium sulfate. The solvent was then removed under pressure and the remaining liquid that contained crude product was weighed.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NH2 ·NH2 ·H2O
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:20][C:4]([CH2:6][CH2:7][CH2:8][N:9]2C(=O)C3=CC=CC=C3C2=O)([CH3:5])[O:3][CH2:2]1.C(O)C.CCOCC.[OH-].[K+]>O>[CH2:1]1[O:20][C:4]([CH2:6][CH2:7][CH2:8][NH2:9])([CH3:5])[O:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.26 mol
Type
reactant
Smiles
C1COC(C)(CCCN2C(C=3C(C2=O)=CC=CC3)=O)O1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
NH2 ·NH2 ·H2O
Quantity
13 g
Type
reactant
Smiles
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under pressure

Outcomes

Product
Name
Type
Smiles
C1COC(C)(CCCN)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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